Silane, [(1-butylhexyl)oxy]trimethyl-
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Overview
Description
[(1-Butylhexyl)oxy]trimethylsilane is an organosilicon compound with the molecular formula C13H30OSi . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 1-butylhexyl group. Organosilicon compounds like [(1-Butylhexyl)oxy]trimethylsilane are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
The synthesis of [(1-Butylhexyl)oxy]trimethylsilane typically involves the reaction of 1-butylhexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine . The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Chemical Reactions Analysis
[(1-Butylhexyl)oxy]trimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
[(1-Butylhexyl)oxy]trimethylsilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(1-Butylhexyl)oxy]trimethylsilane in chemical reactions often involves the formation of reactive intermediates such as silyl radicals or cations . These intermediates can then participate in various transformations, including hydrosilylation, oxidation, and substitution reactions. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these processes, facilitating the formation of stable products .
Comparison with Similar Compounds
[(1-Butylhexyl)oxy]trimethylsilane can be compared with other organosilicon compounds such as:
Trimethylsilane: This compound has a similar structure but lacks the butylhexyl group, making it less hydrophobic and less sterically hindered.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.
Phenylsilane: Contains a phenyl group instead of alkyl groups, providing different electronic properties and reactivity patterns.
These comparisons highlight the unique properties of [(1-Butylhexyl)oxy]trimethylsilane, such as its increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
53754-40-8 |
---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
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